

An In-depth Technical Guide to the Physicochemical Properties of **tert-Amylamine**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Amylamine**

Cat. No.: **B128125**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **tert-amylamine** (systematic name: 2-methylbutan-2-amine). The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies to support laboratory and developmental work.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of **tert-amylamine**, compiled from various reputable chemical data sources.

Property	Value	Notes and Citations
Density	0.746 g/mL	at 25 °C[1][2][3][4][5][6][7][8]
0.74 g/cm ³	at 20 °C[9][10][11]	
Boiling Point	77 °C	at 760 mmHg[1][2][4][5][9][10][11]
Melting Point	-105 °C	[2][3]
Flash Point	-1 °C (30.2 °F)	Closed Cup[1][5][8][9][10][11]
Refractive Index	1.3996	at 20 °C[1][2][3][4][5][12]
Molecular Weight	87.16 g/mol	[1][3]
pKa	10.85	at 19 °C[2][3]
Water Solubility	Soluble	[2][3][9][10][11]
Vapor Density	3.01 (vs air)	[7]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of volatile liquids such as **tert-amylamine**. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Density Determination (Pycnometer Method - based on OECD 109 & ASTM D891)

The density of a liquid can be accurately determined using a pycnometer. This method involves measuring the mass of a known volume of the liquid.[6][13][14]

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to ± 0.1 mg)

- Constant temperature bath
- Thermometer

Procedure:

- Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried. It is then weighed empty on the analytical balance (m_{empty}).
- Water Calibration: The pycnometer is filled with distilled water of a known temperature and density. It is then placed in a constant temperature bath to reach thermal equilibrium (e.g., 25°C). The water level is adjusted to the mark on the capillary. The pycnometer is removed from the bath, carefully dried on the outside, and weighed (m_{water}). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
- Sample Measurement: The calibrated pycnometer is emptied, dried, and then filled with **tert-amylamine**.
- The filled pycnometer is brought to the same constant temperature as the water calibration.
- The level of **tert-amylamine** is adjusted to the mark, and the outside is dried.
- The pycnometer filled with the sample is weighed (m_{sample}).
- Calculation: The density (ρ) of the sample is calculated using the formula: $\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / V$

Boiling Point Determination (Ebulliometer Method - based on OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][8][15]

Apparatus:

- Ebulliometer or a simple distillation apparatus[16][17][18]
- Heating mantle or oil bath

- Calibrated thermometer
- Boiling chips

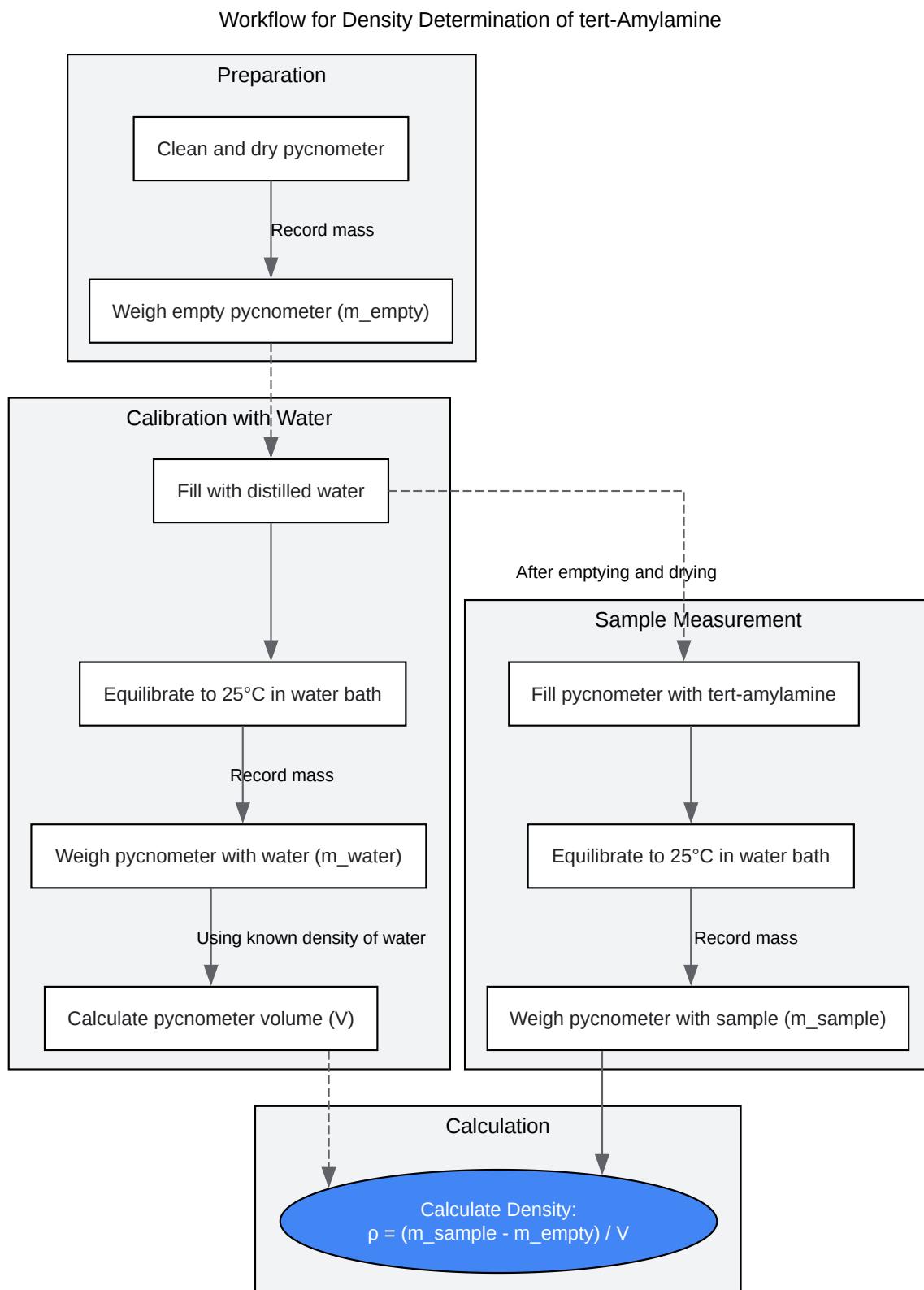
Procedure:

- A sample of **tert-amylamine** (e.g., 20-50 mL) is placed in the boiling flask of the distillation apparatus, along with a few boiling chips to ensure smooth boiling.
- The apparatus is assembled with the thermometer bulb positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
- The sample is heated gently.
- As the liquid boils and its vapor rises, the temperature on the thermometer will increase.
- The boiling point is the temperature that remains constant while the liquid is distilling and condensing in the condenser.[\[17\]](#)[\[19\]](#) This temperature should be recorded, along with the atmospheric pressure.

Flash Point Determination (Closed-Cup Method - based on ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[\[2\]](#)[\[20\]](#)[\[21\]](#) For a volatile substance like **tert-amylamine**, a closed-cup method is appropriate.[\[2\]](#)

Apparatus:


- Pensky-Martens closed-cup tester[\[20\]](#)[\[21\]](#)
- Heating source
- Ignition source (e.g., a small flame)

Procedure:

- The sample cup of the Pensky-Martens apparatus is filled with **tert-amylamine** to the specified level.
- The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[20]
- At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the sample to ignite with a distinct flash inside the cup.
- The observed flash point is then corrected for barometric pressure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the density of **tert-amylamine** using the pycnometer method.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination using a Pycnometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. scimed.co.uk [scimed.co.uk]
- 3. store.astm.org [store.astm.org]
- 4. laboratuar.com [laboratuar.com]
- 5. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. oecd.org [oecd.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 14. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. vernier.com [vernier.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
- 19. lcslaboratory.com [lcslaboratory.com]
- 20. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 21. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of tert-Amylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128125#tert-amylamine-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com